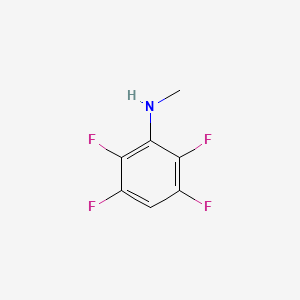

2,3,5,6-Tetrafluoro-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-Tetrafluoro-N-methylaniline (CAS: 700-17-4; molecular weight: 165.088) is a fluorinated aromatic amine featuring a benzene ring substituted with fluorine atoms at the 2, 3, 5, and 6 positions and an N-methyl group attached to the amine . The fluorine atoms act as strong electron-withdrawing groups, significantly altering the electronic properties of the aromatic ring, while the N-methyl group enhances solubility in organic solvents compared to non-methylated analogs. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of advanced materials, agrochemicals, and pharmaceuticals. Its structural rigidity and electronic characteristics make it valuable in designing ligands for catalysis or fluorophores in optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoronitrobenzene with methylamine under reducing conditions. The reaction typically proceeds as follows:

Nitration and Reduction: The starting material, 2,3,5,6-tetrafluoronitrobenzene, is first nitrated and then reduced to form the corresponding aniline derivative.

Methylation: The aniline derivative is then reacted with methylamine to introduce the methyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, reducing agents such as iron or tin, and methylamine.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-N-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-N-methylaniline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituted Fluorinated Anilines

- 2,3,4,6-Tetrafluoroaniline (CAS: 363-73-5; MW: 165.09): Differs in fluorine substitution (2,3,4,6 vs. 2,3,5,6), leading to distinct electronic effects. Applications include pharmaceutical intermediates and liquid crystal precursors .

- 2,3,5,6-Tetrafluoroaniline (Non-Methylated) (CAS: 700-17-4; MW: 165.088): The absence of the N-methyl group increases nucleophilicity of the amine but reduces solubility in non-polar solvents. This derivative is more reactive in electrophilic aromatic substitution reactions .

- 2,3,4,5,6-Pentafluoroaniline (CAS: N/A; MW: 183.08):

The additional fluorine at the 4-position amplifies electron-withdrawing effects, increasing the acidity of the amine (estimated pKa ~1–2 vs. ~3–4 for tetrafluoro analogs). Used in high-performance polymers and corrosion inhibitors .

Halogenated Analogues

- 2,3,5,6-Tetrachloroaniline (CAS: 3481-20-1; MW: 230.89):

Chlorine substituents provide weaker electron-withdrawing effects than fluorine, resulting in lower thermal stability and higher reactivity in nucleophilic substitution. Commonly employed in pesticide synthesis .

Methylated vs. Non-Methylated Derivatives

| Property | 2,3,5,6-Tetrafluoro-N-methylaniline | 2,3,5,6-Tetrafluoroaniline |

|---|---|---|

| Solubility | Higher in organic solvents | Lower in organic solvents |

| Nucleophilicity | Reduced (steric hindrance) | Higher |

| Thermal Stability | Comparable (~200°C decomposition) | Comparable |

Salts and Derivatives

- N-Methylaniline Trifluoroacetate (CAS: N/A; MW: 221.13):

A salt form with enhanced stability and modified solubility. Used in acid-catalyzed reactions and as an ionic liquid precursor .

Fluorinated Aromatic Hydrocarbons

- 2,3,5,6-Tetrafluoro-p-xylene (CAS: 703-87-7; MW: 178.12):

Lacks the amine group but shares the tetrafluoro substitution pattern. Exhibits high thermal stability (mp >97°C) and is employed in high-temperature polymers and dielectric materials .

Data Table: Key Comparative Parameters

| Compound Name | CAS Number | Molecular Formula | MW | Fluorine Substitution | Key Application |

|---|---|---|---|---|---|

| This compound | 700-17-4 | C7H5F4N | 165.09 | 2,3,5,6 | Organic synthesis, materials |

| 2,3,4,6-Tetrafluoroaniline | 363-73-5 | C6H3F4N | 165.09 | 2,3,4,6 | Pharmaceuticals |

| 2,3,4,5,6-Pentafluoroaniline | N/A | C6H2F5N | 183.08 | 2,3,4,5,6 | Polymers, corrosion inhibitors |

| 2,3,5,6-Tetrachloroaniline | 3481-20-1 | C6H3Cl4N | 230.89 | 2,3,5,6 | Pesticides |

| N-Methylaniline Trifluoroacetate | N/A | C9H8F3NO2 | 221.13 | N/A | Ionic liquids, catalysis |

Biological Activity

2,3,5,6-Tetrafluoro-N-methylaniline is a fluorinated aniline derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and comparisons with related compounds.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a methylaniline group substituted with four fluorine atoms at the 2, 3, 5, and 6 positions. This configuration significantly alters its electronic properties and reactivity compared to non-fluorinated anilines.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially influencing its interaction with enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates could allow it to compete for binding sites.

- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Research has indicated several biological activities associated with fluorinated anilines:

-

Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, this compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Cancer Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25

Comparison with Similar Compounds

When comparing this compound with other fluorinated anilines such as pentafluoroaniline or trifluoromethyl anilines, it is noted that the number and position of fluorine substitutions play a crucial role in determining biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| Pentafluoroaniline | High | Low |

| Trifluoromethyl aniline | Low | High |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:

- Drug Development : Due to its biological activity and structural characteristics, it can serve as a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Biology : It can be utilized in studies aimed at understanding enzyme mechanisms or receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,3,5,6-Tetrafluoro-N-methylaniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or controlled hydrolysis of precursors like 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene. Key steps include fluorination under inert atmospheres and methylation using agents like methyl iodide. Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) are critical for yield optimization. Purification via column chromatography or recrystallization, followed by HPLC or GC-MS analysis, ensures >95% purity .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of:

- NMR (¹⁹F NMR for fluorine positions, ¹H NMR for methyl group confirmation).

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve spatial fluorine substitution patterns.

- FT-IR to confirm N–H and C–F bond vibrations .

Q. What safety protocols are recommended for handling fluorinated anilines?

- Methodological Answer : Due to potential toxicity and volatility:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid exposure to moisture to prevent HF release.

- Store in airtight containers under inert gas (e.g., argon).

- Refer to SDS documents from suppliers like Sigma-Aldrich for compound-specific guidelines .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of fluorine alters the aromatic ring’s electron density, directing electrophilic substitution to para positions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base strength (e.g., K₂CO₃) to mitigate deactivation by fluorine. Monitor reaction progress via TLC with UV visualization .

Q. How can computational modeling resolve contradictions in fluorination reaction mechanisms?

- Methodological Answer : Employ density functional theory (DFT) to model intermediates and transition states. For example:

- Compare activation energies of direct fluorination vs. SNAr pathways.

- Analyze solvent effects (e.g., DMSO vs. THF) using implicit solvation models.

- Validate with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What strategies improve the compound’s stability in aqueous environments for biological studies?

- Methodological Answer :

- pH Buffering : Maintain pH 7–8 to prevent hydrolysis of the N-methyl group.

- Encapsulation : Use liposomes or cyclodextrins to shield hydrophobic regions.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification without altering fluorine positions .

Q. How can this compound be utilized as a probe in enzyme interaction studies?

- Methodological Answer :

- Fluorescent tagging : Attach fluorophores (e.g., dansyl chloride) to the amino group for tracking binding events.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with enzymes like cytochrome P450.

- Molecular docking : Use software (AutoDock Vina) to predict binding sites, leveraging fluorine’s electronegativity for hydrogen bonding .

Properties

Molecular Formula |

C7H5F4N |

|---|---|

Molecular Weight |

179.11 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-N-methylaniline |

InChI |

InChI=1S/C7H5F4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |

InChI Key |

SXGZCNWZRSZYMY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC(=C1F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.